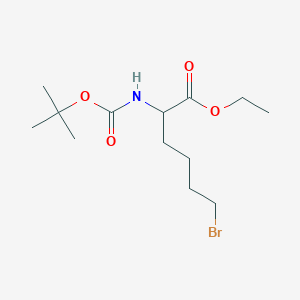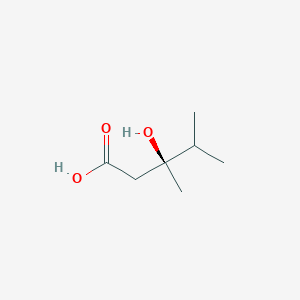![molecular formula C15H21NO B13327336 Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their distinctive three-dimensional structures, which often impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with Grubbs catalysts, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the spirocyclic framework or introduce new functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a crucial transporter protein required for the bacterium’s survival . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic scaffold but lacks the phenyl group, which may affect its biological activity and chemical properties.
1,3-dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures but contain different heteroatoms, which can lead to different reactivity and applications.
Uniqueness
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is unique due to its specific structural features, such as the presence of a phenyl group and the combination of oxygen and nitrogen atoms in the spirocyclic framework. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
9-phenyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)12-17-11-10-16-15/h1-5,14,16H,6-12H2 |
InChI-Schlüssel |
ISMMKBOQVUDGDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3=CC=CC=C3)COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















